molecular formula C13H14F3N5O6 B12346299 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid

2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12346299
M. Wt: 393.28 g/mol
InChI Key: PTFUEFVYLYIWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound that combines a purine derivative with trifluoroacetic acid. The purine derivative is known for its biological significance, while trifluoroacetic acid is widely used in organic synthesis due to its strong acidity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid involves multiple steps, starting with the preparation of the purine derivative This can be achieved through various synthetic routes, including the reaction of guanine with isobutyryl chloride under specific conditions to form the desired imino derivative

Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, oxo derivatives, and substituted purine compounds.

Scientific Research Applications

2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Guanine derivatives: Similar in structure but lack the trifluoroacetic acid moiety.

    Trifluoroacetic acid derivatives: Similar in chemical properties but do not contain the purine ring.

Uniqueness

The uniqueness of 2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid lies in its combination of a biologically active purine derivative with the strong acidity and unique chemical properties of trifluoroacetic acid

Properties

Molecular Formula

C13H14F3N5O6

Molecular Weight

393.28 g/mol

IUPAC Name

2-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H13N5O4.C2HF3O2/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18;3-2(4,5)1(6)7/h4-5,7H,3H2,1-2H3,(H,17,18)(H,14,15,19,20);(H,6,7)

InChI Key

PTFUEFVYLYIWQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.